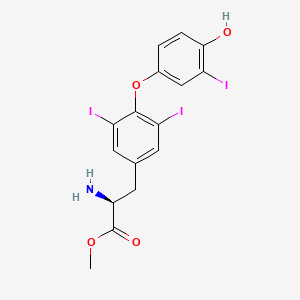

3,3',5-Triiodo-L-thyronine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in both chemical and biological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3',5-Triiodo-L-thyronine Methyl Ester typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the iodine atoms can result in various halogenated derivatives .

Applications De Recherche Scientifique

Endocrinology and Metabolism

Thyroid Hormone Regulation

The primary role of 3,3',5-Triiodo-L-thyronine is to regulate metabolic processes in the body. It influences protein synthesis, lipid metabolism, and carbohydrate metabolism. Research indicates that T3 enhances glucose uptake and stimulates the breakdown of fats, making it crucial for maintaining metabolic homeostasis .

Case Study: Hypothyroidism Treatment

In a study involving hypothyroid rats, administration of T3 methyl ester significantly improved metabolic parameters, including reduced oxidative stress and enhanced mitochondrial function. This indicates its potential therapeutic role in managing hypothyroidism .

Cardiovascular Research

Vascular Effects

T3 methyl ester has been shown to exert rapid effects on vascular tissues. In vitro studies demonstrated that T3 administration led to relaxation of smooth muscle cells in rat aorta via non-genomic mechanisms, suggesting its potential for cardiovascular applications .

Case Study: Aortic Tissue Response

A study highlighted that acute treatment with T3 resulted in increased nitric oxide production in endothelial cells, which is vital for vascular health . This underscores the importance of T3 in modulating vascular tone and function.

Cell Culture and Molecular Biology

Cell Differentiation and Growth

In cell culture models, T3 methyl ester has been utilized to study its effects on cell differentiation and growth. It has been particularly effective in promoting neuronal differentiation in hippocampal cells and enhancing the proliferation of various cell types .

Experimental Applications

T3 methyl ester has been used in transfection studies involving 293T cells to assess gene expression modulation under thyroid hormone influence . This application is crucial for understanding gene regulation mechanisms influenced by thyroid hormones.

Hematopoiesis

Influence on Blood Cell Formation

Recent research indicates that T3 directly influences human hematopoiesis, affecting the production of blood cells. This finding suggests that thyroid hormones play a significant role in regulating blood cell development and function .

Cancer Research

Tumor Marker Correlation

Studies have shown that plasma levels of T3 correlate with changes in tumor markers in patients with metastatic cancers, such as breast and pancreatic cancer. This relationship highlights the potential use of T3 as a biomarker for cancer progression and treatment response .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3,3',5-Triiodo-L-thyronine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar in structure but lacks the iodine atoms, resulting in different chemical properties and reactivity.

Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Another related compound with a simpler structure and different functional groups.

Uniqueness

The presence of multiple iodine atoms and the specific arrangement of functional groups in 3,3',5-Triiodo-L-thyronine Methyl Ester make it unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Propriétés

Formule moléculaire |

C16H14I3NO4 |

|---|---|

Poids moléculaire |

665 g/mol |

Nom IUPAC |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C16H14I3NO4/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9/h2-5,7,13,21H,6,20H2,1H3/t13-/m0/s1 |

Clé InChI |

ZCDFHKCLWIMBKP-ZDUSSCGKSA-N |

SMILES isomérique |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |

SMILES canonique |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.